Cas no 69539-53-3 (Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-)

Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl- structure
69539-53-3 structure
Product Name:Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-
Numero CAS:69539-53-3
MF:C12H16N6S
MW:276.360639572144
CID:500572
PubChem ID:135413503
Update Time:2025-04-19

Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-
    • 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-prop-2-ynylguanidine
    • EINECS 274-036-2
    • Etintidina
    • Etintidina [INN-Spanish]
    • Etintidine
    • Etintidine [INN]
    • Etintidinum
    • Etintidinum [INN-Latin]
    • Guanidine,N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-2-propynyl
    • N-cyano-N'-[2-(5-methyl-1(3)H-imidazol-4-ylmethylsulfanyl)-ethyl]-N''-prop-2-ynyl-guanidine
    • UNII-A60Z457SSF
    • DTXSID40219795
    • A60Z457SSF
    • Guanidine, N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-2-propynyl-
    • SCHEMBL4606453
    • 69539-53-3
    • Guanidine, N''-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N'-2-propynyl-
    • 2-Cyano-1-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)-3-(2-propynyl)guanidine
    • ETINTIDINE [WHO-DD]
    • KEDVUOWPLAHMLZ-UHFFFAOYSA-N
    • N-Cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-ylguanidine
    • SCHEMBL321016
    • ETINDINE
    • 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine
    • N-Cyano-N'-{2-[(4-methyl-5-imidazolyl)methylthio]ethyl}-N'-propargylguanidine
    • CHEMBL2110898
    • SCHEMBL9642425
    • Q27273669
    • Inchi: 1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16)
    • Chiave InChI: KEDVUOWPLAHMLZ-UHFFFAOYSA-N
    • Sorrisi: S(CC/N=C(\NC#N)/NCC#C)CC1=C(C)NC=N1

Proprietà calcolate

  • Massa esatta: 276.11600
  • Massa monoisotopica: 276.11571571g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 8
  • Complessità: 390
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 114Ų

Proprietà sperimentali

  • PSA: 114.19000
  • LogP: 1.38258
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司